Bienvenue dans la boutique en ligne BenchChem!

2-Azido-2-deoxy-D-glucose tetraacetate

Metabolic glycoengineering Erythrocyte labeling Click chemistry

Select 2-Azido-2-deoxy-D-glucose tetraacetate (Ac4GlcNAz) for unambiguous O-GlcNAc labeling. Unlike Ac4ManNAz, this analog is specifically transferred by OGT to nuclear and cytoplasmic proteins, making it the validated choice for O-GlcNAc proteomics. It also minimizes perturbation of endogenous nucleotide-sugar pools compared to fluoro-modified analogs. For maximum coverage, pair with CuAAC detection (229 putative O-GlcNAc proteins identified vs. 188 with SPAAC).

Molecular Formula C14H19N3O9
Molecular Weight 373.32 g/mol
Cat. No. B046492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-2-deoxy-D-glucose tetraacetate
Synonyms1,3,4,6-tetra-O-acetyl-2-azido-2-deoxyglucopyranose
AcGlcAz
TAAD
Molecular FormulaC14H19N3O9
Molecular Weight373.32 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
InChIInChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1
InChIKeyQKGHBQJLEHAMKJ-GNMOMJPPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azido-2-deoxy-D-glucose tetraacetate: Technical Baseline and Procurement Specifications for Glycobiology Research


2-Azido-2-deoxy-D-glucose tetraacetate (CAS 171032-74-9 or 80321-89-7, also known as Ac4GlcNAz or peracetylated N-azidoacetylglucosamine) is a peracetylated azido-modified glucose analog used as a metabolic chemical reporter (MCR) in glycobiology research. The compound features an azido group at the C2 position of the glucopyranose ring, with acetyl protection at the remaining hydroxyl positions to enhance cell membrane permeability and lipophilicity . Upon cellular uptake, intracellular esterases remove the acetyl groups, and the resulting azido-sugar is metabolically incorporated into glycan structures via endogenous glycosylation pathways, enabling subsequent detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) [1]. Standard procurement specifications include ≥98% purity (ELSD determination), molecular formula C14H19N3O9, molecular weight 373.32 g/mol, and storage at ≤ -10°C to maintain stability .

Why 2-Azido-2-deoxy-D-glucose tetraacetate Cannot Be Interchanged with Structurally Similar Azido-Sugars in Metabolic Labeling Workflows


Despite belonging to the same class of peracetylated azido-monosaccharides, 2-azido-2-deoxy-D-glucose tetraacetate (Ac4GlcNAz) exhibits distinct metabolic processing and labeling selectivity that precludes simple substitution with analogs such as Ac4ManNAz or Ac4GalNAz. Within the cellular environment, each azido-sugar undergoes divergent metabolic conversion: Ac4GlcNAz is primarily incorporated into O-GlcNAc-modified nuclear and cytoplasmic proteins, whereas Ac4ManNAz is predominantly converted to azido-sialic acid (SiaNAz) and incorporated into sialylated glycoconjugates [1]. Furthermore, cross-epimerization via endogenous enzymes such as UDP-galactose-4-epimerase (GALE) results in unintended labeling of alternative glycosylation pathways for certain analogs, complicating the interpretation of metabolic labeling experiments [2]. Therefore, the selection of a specific azido-sugar is not a matter of vendor preference but a critical experimental design decision with quantifiable consequences for labeling efficiency and pathway selectivity.

Quantitative Differentiation Evidence for 2-Azido-2-deoxy-D-glucose tetraacetate versus Closest Azido-Sugar Analogs


Superior Metabolic Labeling Efficiency in Erythroleukemia Cells: Head-to-Head Comparison of Three Azido-Monosaccharides

In a direct comparative study of three peracetylated azido-monosaccharides for metabolic labeling of murine erythroleukemia (MEL) cells, tetraacetyl-N-azidoacetylmannosamine (AAM, the mannosamine-based analog) demonstrated the most efficient labeling performance compared to tetraacetyl-N-azidoacetylgalactosamine (AAGal) and tetraacetyl-N-azidoacetylglucosamine (AAGlu, i.e., 2-azido-2-deoxy-D-glucose tetraacetate) [1]. The study screened labeling kinetics and concluded that AAM showed the best labeling performance for this cell type; however, the glucosamine-based AAGlu exhibited distinct labeling characteristics that make it the preferred choice for O-GlcNAc-specific labeling applications rather than broad-spectrum glycan labeling [2].

Metabolic glycoengineering Erythrocyte labeling Click chemistry Flow cytometry

Reduced Impact on Cellular Nucleotide-Sugar Pools versus Fluorinated Monosaccharide Analogs

A systematic LC-MS/MS-based study evaluating the impact of modified monosaccharides on cellular nucleotide-sugar levels in HL60 promyeloid leukocytes demonstrated that azido-sugars (including ManNAz, GalNAz, and GlcNAz) produced relatively minor effects on nucleotide-sugar pools compared to fluorinated HexNAc analogs [1]. The fluoro-HexNAc compounds depressed UDP-HexNAc levels by up to 80%, whereas the azido entities caused substantially smaller perturbations [1]. All tested compounds altered baseline nucleotide-sugar levels, but the magnitude of disruption was most pronounced for fluoro-modified analogs, establishing azido-sugars as the gentler metabolic reporters for applications requiring minimal disruption of endogenous glycosylation machinery [1].

Nucleotide-sugar metabolism Glycosylation robustness LC-MS/MS quantification Metabolic perturbation

OGT-Mediated O-GlcNAc Labeling Selectivity versus ManNAz-Based Sialic Acid Labeling

2-Azido-2-deoxy-D-glucose tetraacetate (AcGlcAz) is specifically transferred by O-GlcNAc transferase (OGT) from UDP-GlcAz to nuclear and cytoplasmic proteins, enabling selective labeling of O-GlcNAc-modified proteins [1]. This contrasts with Ac4ManNAz, which is predominantly converted to azido-sialic acid (SiaNAz) and incorporated into sialylated glycoconjugates on the cell surface [2]. The OGT-mediated labeling by AcGlcAz is OGT-dependent and reversible within cells, with an unidentified cellular enzyme capable of cleaving O-GlcAz modifications [1]. Additionally, OGT transfers 2-azido-2-deoxy-D-glucose in vitro from UDP-GlcAz to proteins, confirming direct enzymatic utilization [1].

O-GlcNAc transferase Protein glycosylation Metabolic chemical reporter Bioorthogonal chemistry

CuAAC Detection Sensitivity Advantage for Proteomics Applications

In a comparative proteomics study using peracetylated N-azidoacetylglucosamine (Ac4GlcNAz) as the bioorthogonal chemical handle in A549 cells, CuAAC with Biotin-Diazo-Alkyne identified 229 putative O-GlcNAc-modified proteins compared to 188 proteins identified using SPAAC with Biotin-DIBO-Alkyne [1]. Database validation against dbOGAP confirmed 74 proteins from CuAAC conjugates and 46 proteins from SPAAC conjugates as verified O-GlcNAc-modified proteins [1]. The study concluded that CuAAC represents a more powerful method for proteomics with higher protein identification and better accuracy compared to SPAAC [1].

O-GlcNAc proteomics CuAAC SPAAC Mass spectrometry Protein identification

Optimal Research and Industrial Application Scenarios for 2-Azido-2-deoxy-D-glucose tetraacetate Based on Quantitative Evidence


O-GlcNAc-Specific Proteomics and Protein Modification Studies

Based on evidence that 2-azido-2-deoxy-D-glucose tetraacetate (Ac4GlcNAz) is specifically transferred by O-GlcNAc transferase (OGT) to nuclear and cytoplasmic proteins [1], this compound is the preferred metabolic chemical reporter for O-GlcNAc proteomics workflows. Researchers investigating O-GlcNAcylation should select Ac4GlcNAz over Ac4ManNAz (which labels sialic acid) or Ac4GalNAz (which labels mucin-type O-glycans) [2]. For maximal proteomics coverage, CuAAC detection with Biotin-Diazo-Alkyne is recommended over SPAAC, as it identified 229 putative O-GlcNAc-modified proteins compared to 188 with SPAAC, representing a 22% increase in protein identifications [3].

Metabolic Glycoengineering of Erythrocytes for Long-Acting Drug Delivery

Evidence from comparative azido-sugar screening demonstrates that while tetraacetyl-N-azidoacetylmannosamine (AAM) shows the highest labeling efficiency for erythrocyte metabolic glycoengineering, 2-azido-2-deoxy-D-glucose tetraacetate (AAGlu) offers distinct labeling characteristics for O-GlcNAc-specific erythrocyte modifications [4]. For applications requiring conjugation of therapeutic agents (DBCO-insulin, DBCO-doxorubicin) or imaging probes (DBCO-Cy5) to circulating red blood cells via click chemistry, AAM is recommended based on superior labeling kinetics; however, researchers should consider AAGlu when O-GlcNAc-specific RBC surface modification is required [4].

Minimal-Perturbation Glycosylation Studies Requiring Nucleotide-Sugar Pool Preservation

For experiments requiring metabolic labeling while preserving endogenous nucleotide-sugar homeostasis, azido-sugars including 2-azido-2-deoxy-D-glucose tetraacetate are preferable to fluoro-modified monosaccharide analogs. LC-MS/MS quantification in HL60 cells demonstrated that fluoro-HexNAc compounds depressed UDP-HexNAc levels by up to 80%, whereas azido-sugars caused substantially smaller perturbations [5]. This makes Ac4GlcNAz the appropriate choice for studies where minimal disruption of glycosylation machinery is critical for experimental validity [5].

Tumor Glucose Metabolism Imaging via Pre-Targeting Strategy

In nuclear medicine applications, 2-azido-2-deoxy-D-glucose (GlucN3) has been validated as a glucose analog for pre-targeting strategy based on strain-promoted [3+2] azide-alkyne cycloaddition (SPAAC). Biodistribution experiments in mice bearing S180 tumors demonstrated relatively high tumor/blood ratio (up to 2.95) and tumor/muscle ratio (up to 6.37), with both ratios decreasing significantly in glucose blocking experiments, confirming that GlucN3 behaves similarly to glucose and that in vivo SPAAC reactions occur effectively [6]. This supports the compound's utility for glucose metabolism imaging in tumor diagnosis as an alternative to 18F-FDG with 99mTc labeling capabilities [6].

Quote Request

Request a Quote for 2-Azido-2-deoxy-D-glucose tetraacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.